Cas no 86111-62-8 (4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole)

4-Nitro-1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a heterocyclic compound featuring two nitro-functionalized pyrazole rings linked via a methylene bridge. This structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of energetic materials and pharmaceuticals. The presence of nitro groups enhances its electrophilic character, facilitating nucleophilic substitution reactions. Its symmetrical design contributes to stability while maintaining synthetic versatility. The compound is of interest in coordination chemistry due to its potential as a ligand for metal complexes. Careful handling is advised due to its nitro-rich composition, which may pose explosive hazards under extreme conditions.
4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole structure
86111-62-8 structure
Product Name:4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole
CAS No:86111-62-8
MF:C7H6N6O4
MW:238.160339832306
MDL:MFCD00812310
CID:730652
PubChem ID:100810
Update Time:2026-04-29

4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole,1,1'-methylenebis[4-nitro-
    • 4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole
    • MDL: MFCD00812310
    • Inchi: InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2
    • InChI Key: PWKYKRGSXDRYOB-UHFFFAOYSA-N
    • SMILES: C1=NN(C=C1[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4

4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB551148-100 mg
4-Nitro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole; .
86111-62-8
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€220.50 2022-03-01
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AB551148-250 mg
4-Nitro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole; .
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AB551148-1 g
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86111-62-8
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abcr
AB551148-5 g
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Additional information on 4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole

4-Nitro-1-(4-Nitro-1H-Pyrazol-1-Yl)Methyl-1H-Pyrazole (CAS No. 86111-62-8): A Comprehensive Overview

The compound 4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole (CAS No. 86111-62-8) is a highly specialized organic compound with a unique structure and diverse applications in various fields. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of nitro groups in its structure significantly influences its chemical properties, making it a subject of interest in both academic and industrial research.

Pyrazoles are known for their versatility and ability to participate in a wide range of chemical reactions. The 4-nitro substitution on the pyrazole ring introduces electron-withdrawing effects, which enhance the reactivity of the compound in certain reactions. This makes 4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Recent studies have highlighted the potential of this compound as a precursor for developing novel antimicrobial agents. Researchers have explored its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The nitro group's electron-withdrawing properties play a crucial role in enhancing the compound's bioactivity, making it a promising candidate for drug development.

In addition to its biological applications, 4-nitro-1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole has shown potential in the field of material science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing applications. Recent advancements in nanotechnology have further expanded its scope, with researchers exploring its role in designing nanostructured materials for energy storage and conversion.

The synthesis of this compound typically involves multi-step processes, often utilizing nucleophilic aromatic substitution or condensation reactions. The introduction of nitro groups is achieved through nitration reactions, which require precise control over reaction conditions to ensure high yields and purity. Recent optimizations in these synthetic methods have significantly improved the overall efficiency and scalability of production.

From an environmental perspective, understanding the toxicological profile and biodegradation pathways of 4-nitro-1-(4-nitro-1H-pyrazol-1-Yl)Methyl-Pyrazole is crucial for assessing its safety and sustainability. Studies have shown that under certain conditions, the compound can undergo microbial degradation, reducing its environmental footprint. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, 4-nitro-CAS No. 86110 pyrazole derivatives, including CAS No. 86077 pyrazole compounds like CAS No. 86077 pyridine analogs, continue to be at the forefront of chemical innovation due to their unique properties and diverse applications. As research progresses, this compound is expected to unlock new possibilities across various industries, solidifying its position as a key player in modern chemistry.

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